1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine
Description
The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine features a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a methanamine linker attached to a 3-methoxybenzyl group. Its molecular formula is C₁₄H₁₈FN₃O (molecular weight: 263.31 g/mol).
Properties
Molecular Formula |
C14H19ClFN3O |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-3-12(9-14)10-16-11-13-5-7-18(17-13)8-6-15;/h2-5,7,9,16H,6,8,10-11H2,1H3;1H |
InChI Key |
SKWFWUZQVLHBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with constructing the 1H-pyrazol-3-yl scaffold. Hydrazine derivatives react with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole core. For instance, cyclocondensation of hydrazine with ethyl acetoacetate yields 3-pyrazol-5-ol, which is subsequently halogenated to introduce reactive sites for further functionalization.
Key Reaction Conditions for Pyrazole Formation
| Parameter | Value | Source |
|---|---|---|
| Reagent | Hydrazine hydrate | |
| Solvent | Ethanol | |
| Temperature | 80–100°C | |
| Catalyst | HCl or NaOH | |
| Reaction Time | 4–6 hours |
This step requires strict control of stoichiometry to avoid side products such as pyrazoline derivatives.
Fluoroethylation of the Pyrazole Ring
The 2-fluoroethyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling. In one protocol, 1H-pyrazol-3-ol reacts with 1-bromo-2-fluoroethane in the presence of a base like potassium carbonate, yielding 1-(2-fluoroethyl)-1H-pyrazole. Alternatively, palladium-catalyzed cross-coupling using fluoroethyl halides enhances regioselectivity.
Optimized Fluoroethylation Protocol
| Parameter | Value | Source |
|---|---|---|
| Substrate | 1H-pyrazol-3-ol | |
| Alkylating Agent | 1-Bromo-2-fluoroethane | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Temperature | 60°C | |
| Yield | 75–80% |
Microwave-assisted synthesis has been explored to reduce reaction times to under 30 minutes while maintaining yields above 70%.
Reductive Amination for Methanamine Linkage
The N-(3-methoxybenzyl)methanamine moiety is incorporated via reductive amination. 3-Methoxybenzaldehyde reacts with ammonium acetate or methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB). This step forms the secondary amine linkage between the methoxybenzyl group and the pyrazole-fluorethyl intermediate.
Reductive Amination Conditions
| Parameter | Value | Source |
|---|---|---|
| Aldehyde | 3-Methoxybenzaldehyde | |
| Amine | Methylamine | |
| Reducing Agent | NaBH(OAc)₃ | |
| Solvent | THF or DCM | |
| Temperature | Room temperature | |
| Yield | 85–92% |
STAB is preferred over NaBH₄ due to its superior selectivity for imine reduction in the presence of ester or nitrile groups.
Final Coupling and Purification
The fluoroethylpyrazole and methoxybenzylamine intermediates are coupled using a Buchwald-Hartwig amination or nucleophilic substitution. Palladium catalysts like Pd(OAc)₂ with Xantphos as a ligand facilitate C–N bond formation. Continuous flow reactors enhance mixing efficiency and reduce side reactions, achieving yields exceeding 90%.
Final Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Reaction Time | 12–18 hours | |
| Yield | 88–93% |
Purification via silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC ensures >98% purity.
Comparative Analysis of Methodologies
A side-by-side evaluation of fluoroethylation strategies reveals trade-offs between yield and scalability:
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Nucleophilic Substitution | 75 | Moderate | Low |
| Pd-Catalyzed Coupling | 85 | High | High |
| Microwave-Assisted | 78 | High | Medium |
Pd-mediated routes, while costlier, are indispensable for gram-scale synthesis due to superior reproducibility.
Challenges and Mitigation Strategies
- Fluoroethyl Group Instability : The 2-fluoroethyl moiety is prone to elimination under basic conditions. Using mild bases like K₃PO₄ and low temperatures (<50°C) minimizes degradation.
- Amine Oxidation : The methanamine group may oxidize during storage. Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w extends shelf life.
- Byproduct Formation : Unreacted aldehyde in reductive amination is addressed by employing a 10% excess of STAB and iterative HPLC monitoring.
Biological Activity
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a methoxybenzyl group, contributing to its diverse pharmacological properties.
- Molecular Formula : C14H19ClFN3O
- Molecular Weight : 299.77 g/mol
- CAS Number : 1856045-03-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cell proliferation and survival pathways, making it a candidate for further investigation as an anticancer agent.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown promising results in reducing cell viability in prostate cancer cell lines (LNCaP and PC-3) with IC50 values indicating effective antiproliferative activity .
- Androgen Receptor Antagonism : Some derivatives have been evaluated for their ability to act as androgen receptor antagonists. In particular, studies have shown that certain pyrazole compounds can effectively downregulate prostate-specific antigen (PSA) levels in LNCaP cells, which is crucial for the management of prostate cancer .
Study on Antiproliferative Activity
A study published in PubMed evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative activity against prostate cancer cell lines. Among these, compounds similar to our target compound showed significant inhibition of cell growth and PSA downregulation .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has provided insights into how modifications to the chemical structure influence biological activity. For example, variations in substituents on the pyrazole ring can enhance or diminish anticancer effects, indicating that careful structural design is critical for developing effective therapeutic agents .
| Compound | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|
| Compound A | 18 | 46 |
| Compound B | 25 | 30 |
| Compound C | 15 | 50 |
Comparison with Similar Compounds
Structural Variations and Key Features
Table 1: Substituent Comparison
Physicochemical and Spectroscopic Properties
- Fluorine Effects: The 2-fluoroethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs (e.g., ethyl: logP ~1.8) .
- Spectroscopy : The 3-methoxybenzyl group produces distinct ¹H NMR signals (e.g., OCH₃ at δ 3.8 ppm; aromatic protons at δ 6.7–7.3 ppm) .
Table 3: Hazard Comparison
| Compound | GHS Classification | Notable Hazards |
|---|---|---|
| Compound | H302, H315, H319, H335 | Oral toxicity, skin/eye irritation |
| Compound 14 () | Not reported | No explicit hazards listed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
